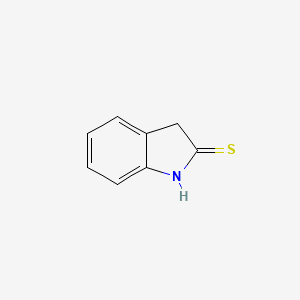

Indoline-2-thione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-dihydroindole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWTYFTQNHSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197921 | |

| Record name | 2-Indolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-30-0 | |

| Record name | 2-Indolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-indole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Indoline-2-thione from Oxindole: Mechanism, Protocol, and Application

Abstract

Indoline-2-thione, a pivotal heterocyclic scaffold, serves as a cornerstone in the synthesis of numerous pharmacologically active compounds and natural products. Its direct synthesis via the thionation of the readily available oxindole is the most prevalent and efficient route. This technical guide provides an in-depth exploration of this transformation, intended for researchers, medicinal chemists, and drug development professionals. We delve into the underlying reaction mechanisms of common thionating agents, present a validated, step-by-step experimental protocol, and offer comparative data to inform procedural choices. The document is structured to provide not just a method, but a comprehensive understanding of the chemical principles, ensuring both reproducibility and the capacity for informed optimization.

Introduction: The Strategic Importance of this compound

The this compound core, also known by its tautomeric form 2-mercaptoindole, is a privileged structure in medicinal chemistry.[1] Its rigid, bicyclic framework and the reactive thiocarbonyl group make it a versatile synthon for constructing more complex molecular architectures. Compounds derived from this scaffold have demonstrated a wide spectrum of biological activities, including the inhibition of melanogenesis and potential applications in treating neurological diseases.[2][3] Furthermore, this compound is a key precursor for creating fused heterocyclic systems like thieno[2,3-b]indoles, which are themselves subjects of intense investigation for their therapeutic and material science applications.[2][4][5]

The most direct and atom-economical approach to this valuable intermediate is the thionation of oxindole, a process that involves the substitution of the carbonyl oxygen atom with a sulfur atom.[1] This guide focuses on the practical execution of this critical reaction, emphasizing the selection of reagents and the rationale behind specific experimental conditions.

The Heart of the Matter: Thionation Chemistry

The conversion of a carbonyl group, specifically the lactam in oxindole, to a thiocarbonyl is a fundamental transformation in organosulfur chemistry. While several reagents can effect this change, Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are the most established and widely utilized in literature.[6][7]

Lawesson's Reagent (LR): The Preferred Choice for Lactam Thionation

2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR), is often the superior choice for thionating amides and lactams.[8] It generally operates under milder conditions and provides cleaner reactions with higher yields compared to the more aggressive P₄S₁₀.[8]

Causality of the Mechanism: The efficacy of LR stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer.[8][9] The reaction is not a simple nucleophilic attack but rather a concerted, two-step process resembling the Wittig reaction.[10]

-

[2+2] Cycloaddition: The dithiophosphine ylide undergoes a concerted cycloaddition with the carbonyl group of oxindole to form a transient, four-membered thiaoxaphosphetane intermediate.[8][9]

-

Cycloreversion: This intermediate rapidly collapses in a rate-determining cycloreversion step.[10] The driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O), which releases the desired this compound product.[8][9]

Computational and experimental studies have confirmed that amides are among the most reactive carbonyl functional groups towards LR, allowing for selective thionation even in the presence of less reactive groups like esters.[10]

Caption: Mechanism of Oxindole Thionation with Lawesson's Reagent.

Phosphorus Pentasulfide (P₄S₁₀) and its Variants

Phosphorus pentasulfide is the classical reagent for thionation. However, it often requires higher reaction temperatures and can lead to more byproducts, complicating purification.[8] To mitigate these issues, modified P₄S₁₀ reagents have been developed. A notable example is the P₄S₁₀-pyridine complex, which is reported to be a storable, crystalline solid that provides cleaner thionation products and allows for easier workup procedures.[11] This complex can be particularly useful for substrates that are sensitive to the harsher conditions required for P₄S₁₀ alone.

Validated Experimental Protocol: Synthesis via Lawesson's Reagent

This protocol is a self-validating system designed for high reproducibility. Each step is included to control specific variables critical to the reaction's success.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Oxindole | ≥98% | Sigma-Aldrich | Starting material |

| Lawesson's Reagent (LR) | ≥97% | Sigma-Aldrich | Thionating agent |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent, must be dry |

| Ethyl Acetate | ACS Reagent Grade | Fisher Scientific | Solvent for chromatography |

| Hexanes | ACS Reagent Grade | Fisher Scientific | Solvent for chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | Stationary phase for column chromatography |

| Anhydrous Sodium Sulfate | Granular, ≥99% | VWR | Drying agent |

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere is Key):

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add oxindole (e.g., 5.0 g, 37.5 mmol).

-

Causality: The reaction is sensitive to moisture, which can consume the Lawesson's Reagent. Therefore, the apparatus should be oven- or flame-dried before use.

-

Place the entire setup under an inert atmosphere (Nitrogen or Argon). A gas inlet on top of the condenser is standard.

-

-

Reagent Addition and Dissolution:

-

Add Lawesson's Reagent (9.1 g, 22.5 mmol, 0.6 equivalents).

-

Expertise Insight: While stoichiometry suggests 0.5 eq, using 0.6 eq often helps drive the reaction to completion to account for any minor reagent degradation or side reactions.

-

Add 125 mL of anhydrous toluene via cannula or syringe.

-

Stir the resulting suspension at room temperature.

-

-

Thermal Reaction Phase:

-

Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.

-

Maintain reflux with vigorous stirring for 2-4 hours.

-

Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the oxindole spot and the appearance of a new, less polar product spot indicates conversion.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature. A precipitate may form.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting residue will be a yellowish-brown solid. Redissolve this crude material in a minimal amount of dichloromethane or ethyl acetate.

-

-

Purification (Critical for Purity):

-

Dry-load the crude material onto a small amount of silica gel and apply it to the top of a prepared silica gel column (slurry packed with hexanes).

-

Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% ethyl acetate and gradually increasing to 20%).

-

Expertise Insight: The yellow-colored band corresponds to the desired product. Collect the fractions containing the product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to pale yellow solid.[1]

-

Workflow Visualization

Caption: Experimental Workflow for this compound Synthesis.

Comparative Data on Thionation Conditions

The choice of solvent and temperature can significantly impact reaction time and yield. The following table summarizes conditions reported for the thionation of amides/lactams to provide a comparative basis for procedural design.

| Substrate | Thionating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Oxindole | P₄S₁₀-Pyridine | Acetonitrile | Reflux | 2 | 95 | Bergman, J. et al. (2011)[11] |

| Amide | Lawesson's Reagent | Toluene | Reflux | 2-25 | Moderate | Varma, R. S. & Kumar, D. (1999)[8] |

| Lactam | P₄S₁₀/HMDO | Xylene | Reflux | 16 | ~50-90 | Curphey, T. J. (2002)[12][13] |

| Quinolone | Lawesson's Reagent | THF | Reflux | 1-2 | >90 | Jayanthi, P. et al. (2012)[14] |

Conclusion and Future Outlook

The conversion of oxindole to this compound via thionation with Lawesson's Reagent is a robust and reliable method, central to the synthesis of many biologically relevant molecules. This guide has detailed the mechanistic underpinnings of the reaction, provided a validated, step-by-step protocol rooted in practical expertise, and presented comparative data to aid in experimental design. By understanding the causality behind each step—from the necessity of an inert atmosphere to the rationale for the purification strategy—researchers are empowered to not only replicate this synthesis but to intelligently adapt it for various substituted oxindoles. The continued exploration of this compound derivatives guarantees that this foundational reaction will remain a vital tool in the arsenal of medicinal and synthetic chemists for the foreseeable future.

References

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021. [Link]

-

Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 2016. [Link]

-

Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

-

Mechanism of amide thiocarbonylation via Lawesson's reagent. ResearchGate. [Link]

-

Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 2018. [Link]

-

Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 2018. [Link]

-

Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. The Journal of Organic Chemistry, 2011. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 2017. [Link]

-

Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 2002. [Link]

-

Identification of this compound analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis. Chemical & Pharmaceutical Bulletin, 2011. [Link]

-

Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 2022. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. SpringerLink. [Link]

-

A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. HARVEST, University of Saskatchewan. [Link]

-

A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv, 2024. [Link]

-

Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. PubMed. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

2-Indolinethione. Wikipedia. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

Selected biologically active this compound derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

-

2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 2023. [Link]

-

Use of Lawesson's Reagent in The Facile Synthesis of Few Thiones. ResearchGate. [Link]

Sources

- 1. 2-Indolinethione - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of this compound analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 12. audreyli.com [audreyli.com]

- 13. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Indoline-2-thione

Audience: Researchers, scientists, and drug development professionals.

Abstract: Indoline-2-thione, a heterocyclic compound featuring a dihydroindole skeleton with a thione group, serves as a crucial synthon for various indole-annulated heterocycles and biologically active molecules.[1][2] Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a thorough and unambiguous structural characterization.[3][4] This guide provides a comprehensive exploration of the spectroscopic techniques essential for the definitive identification and analysis of this compound, grounded in field-proven insights and authoritative references. We will delve into the causality behind experimental choices, focusing on the compound's unique tautomeric nature, which significantly influences its spectroscopic profile.

The Structural Nuance: Thione-Thiol Tautomerism

A foundational concept in the characterization of this compound is its existence in a tautomeric equilibrium between the thione (lactam) form (1,3-Dihydro-2H-indole-2-thione) and the thiol (lactim) form (2-Mercaptoindole).[5][6] This equilibrium is highly sensitive to the molecular environment, particularly the solvent, which dictates the predominant form in solution.[7] Understanding this phenomenon is not merely academic; it is critical for interpreting spectroscopic data correctly and predicting the compound's reactivity.

The choice of analytical solvent is therefore the first and most critical experimental decision. Aprotic solvents tend to favor the thione tautomer, while protic solvents can stabilize the thiol form through hydrogen bonding. This guide will highlight the spectroscopic signatures of both tautomers.

Caption: Key ¹H and ¹³C NMR correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CD₃CN or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed for the specific sample to ensure high resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This requires more scans due to the lower natural abundance of ¹³C.

-

Typical parameters: spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, and 512-1024 scans.

-

-

Data Processing: Fourier transform the raw data (FID). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the exact molecular weight and offers clues to the molecule's structure through its fragmentation pattern.

Expertise & Causality: The molecular formula of this compound is C₈H₇NS, giving it a molar mass of 149.21 g/mol . [6]High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern under electron ionization (EI) can reveal stable fragments, helping to piece together the molecular structure.

Expected Data:

-

Molecular Ion (M⁺•): m/z = 149

-

Key Fragments: Fragmentation may involve the loss of small, stable molecules or radicals. Common fragmentation pathways for related structures include the loss of HCS or cleavage of the five-membered ring. [7]

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization source, typically operating at 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.

-

Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions observed and correlate them with the known structure of this compound. For HRMS, compare the exact measured mass of the molecular ion to the calculated mass to confirm the elemental formula.

Integrated Spectroscopic Workflow and Conclusion

A robust characterization of this compound is not achieved by a single technique but by the synergistic integration of all spectroscopic data. The workflow below illustrates a logical and self-validating approach.

Caption: Integrated workflow for spectroscopic characterization.

By following this comprehensive guide, researchers and drug developers can confidently establish the identity, purity, and structural integrity of this compound. The key takeaway is the critical influence of the thione-thiol tautomerism, which must be considered in the selection of experimental conditions—particularly the solvent—to ensure accurate and reproducible spectroscopic analysis. The convergence of data from UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a self-validating system for the complete and authoritative characterization of this important chemical entity.

References

-

Hino, T., Nakagawa, M., Suzuki, T., Takeda, S., Kano, N., & Ishii, Y. (1971). Tautomerism and autoxidation of indoline-2-thiones. Journal of the Chemical Society D: Chemical Communications, (11), 603-604. [Link]

-

Wikipedia contributors. (2023). 2-Indolinethione. In Wikipedia, The Free Encyclopedia. [Link]

-

Hino, T., Nakagawa, M., Suzuki, T., Takeda, S., Kano, N., & Ishii, Y. (1971). Tautomerism and Autoxidation of Indoline-2-thiones. RSC Publishing. [Link]

-

N/A. Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene. Chemical Communications. [Link]

-

N/A. Supporting Information for a related thiazolo derivative. RSC Publishing. [Link]

-

Mane, V., Baiju, T. V., & Namboothiri, I. N. N. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega, 3(12), 18403–18413. [Link]

-

Mane, V., Baiju, T. V., & Namboothiri, I. N. N. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. National Institutes of Health (PMC). [Link]

-

Pillaiyar, T., Lee, K. C., Sharma, V. K., Sharma, N., Roh, E., Kim, Y., & Jung, S. H. (2011). Identification of this compound analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis. Chemical & Pharmaceutical Bulletin, 59(10), 1285–1288. [Link]

-

Montaña, A. M., & Rey, A. (2005). Photo-pKa of this compound. Journal of the Chilean Chemical Society, 50(2). [Link]

-

N/A. Design, synthesis and molecular modeling study of substituted indoline-2-ones and spiro[indole-heterocycles] with potential activity. Acta Pharmaceutica. [Link]

-

Mane, V., Baiju, T. V., & Namboothiri, I. N. N. (2018). Synthesis of Functionalized Thieno[2,3‑b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. Figshare. [Link]

-

N/A. Selected biologically active this compound derivatives. ResearchGate. [Link]

-

N/A. (2020). Development and Application of Indolines in Pharmaceuticals. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound analogs as novel potent inhibitors of α-melanocyte stimulating hormone induced melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tautomerism and autoxidation of indoline-2-thiones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 2-Indolinethione - Wikipedia [en.wikipedia.org]

- 7. Tautomerism and autoxidation of indoline-2-thiones - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

Indoline-2-thione: A Comprehensive Technical Guide for Scientific Professionals

Foreword: Unveiling the Versatility of a Privileged Scaffold

Indoline-2-thione, a heterocyclic compound featuring a fused benzene and pyrrolidine ring system with a thione functional group, represents a cornerstone in synthetic and medicinal chemistry. Its unique structural attributes, particularly the thione-thiol tautomerism, bestow upon it a rich and varied reactivity profile. This guide is crafted for researchers, scientists, and drug development professionals, aiming to provide an in-depth understanding of the physical and chemical properties of this compound. By elucidating the principles that govern its behavior, we seek to empower the scientific community to harness its full potential in the design and synthesis of novel therapeutics and functional materials. This document moves beyond a mere compilation of data, offering insights into the causality behind its properties and reactivity, thereby providing a robust foundation for its application in cutting-edge research.

Molecular Identity and Structural Elucidation

This compound, systematically named 1,3-dihydro-2H-indole-2-thione, is an organic compound with the chemical formula C₈H₇NS[1]. It is structurally a derivative of dihydroindole with a thione group at the 2-position[2].

Core Molecular Structure

The foundational structure of this compound consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. The key feature is the C=S double bond at the second position of the indoline core.

Figure 1: 2D Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note a discrepancy in the reported melting point, with some sources indicating a value of 44–45 °C[2]. However, this appears anomalously low for a crystalline aromatic compound of this nature. Further verification is recommended, and for the purpose of this guide, the value should be treated with caution.

| Property | Value | Source |

| Molecular Formula | C₈H₇NS | [1] |

| Molecular Weight | 149.21 g/mol | [1] |

| Appearance | White solid | [2] |

| Density | 1.27 g/cm³ | [2] |

| Boiling Point | 243.4 °C | |

| Melting Point | 44–45 °C (Caution advised) | [2] |

The Dichotomy of Structure: Thione-Thiol Tautomerism

A paramount chemical feature of this compound is its existence as a tautomeric mixture of the thione (lactam) form (1,3-dihydro-2H-indole-2-thione) and the thiol (lactim) form (2-mercaptoindole). This equilibrium is dynamic and highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent.

Figure 2: Thione-thiol tautomerism of this compound.

The position of this equilibrium is a critical determinant of the molecule's reactivity. In polar solvents, the thione form is generally favored due to better solvation of the polar thiocarbonyl group. Conversely, in non-polar solvents, the aromaticity of the indole ring in the thiol form provides a stabilizing force, shifting the equilibrium in its favor. This solvent-dependent behavior is a key consideration in reaction design and spectroscopic analysis.

Spectroscopic Signature: A Window into Molecular Behavior

The dual nature of this compound is elegantly reflected in its spectroscopic data. Understanding these spectral characteristics is fundamental for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous evidence for the thione-thiol tautomerism and allows for the characterization of the molecular framework.

¹H NMR (in CD₃CN): The proton NMR spectrum in acetonitrile reveals the presence of the methylene protons of the indoline ring. A key signal is the N-H proton, which appears at approximately 10.4 ppm[3]. The aromatic protons typically resonate in the range of 7.0-7.5 ppm.

¹³C NMR (in CD₃CN): The carbon spectrum is characterized by a signal for the C=S carbon in the thione form, which is typically found downfield. The methylene carbon (C3) resonates at approximately 49.90 ppm[4].

Table of NMR Data (in CD₃CN) [3][4]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-H | 10.4 (s, 1H) | - |

| C3-H₂ | 3.98 (s, 2H) | 49.90 |

| Aromatic-H | 7.0-7.5 (m) | 110-140 |

| C=S | - | ~200 (anticipated) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands corresponding to the N-H, C-H, C=C (aromatic), and C=S bonds. The presence and position of the C=S stretching vibration are particularly diagnostic of the thione tautomer.

Anticipated IR Absorption Bands:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

Aromatic C-H stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

C=C aromatic stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C=S stretch: A band of medium intensity in the 1020-1250 cm⁻¹ region. The exact position can be influenced by the molecular environment.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of this compound can be probed by UV-Vis spectroscopy. The absorption spectrum is influenced by the solvent and pH, reflecting the tautomeric equilibrium. In acidic solutions, where the thiol form may be more prevalent, changes in the absorption maxima are observed, indicating a shift in the electronic structure[4].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be expected at m/z 149. The fragmentation pattern can offer insights into the stability of different parts of the molecule. For instance, the loss of sulfur or cleavage of the five-membered ring are plausible fragmentation pathways. The mass spectrum of its photoproducts has been studied, revealing the formation of indole and biindolyl depending on the pH[4].

Synthesis and Reactivity: A Versatile Building Block

This compound is a valuable synthon for the construction of a diverse array of heterocyclic compounds, many of which are of interest in medicinal and materials chemistry.

Synthetic Preparation

The most common and direct route to this compound is through the thiation of 2-oxindole . This transformation is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent like toluene[2].

Sources

An In-Depth Technical Guide to Indoline-2-thione: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of indoline-2-thione, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the core chemical properties, synthesis, characterization, and biological activities of this compound and its derivatives.

Core Compound Identification and Properties

This compound is a sulfur-containing heterocyclic compound derived from indoline. Its unique structural features make it a valuable scaffold for the synthesis of a wide range of biologically active molecules.

Table 1: Key Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Dihydro-2H-indole-2-thione | [1] |

| CAS Number | 496-30-0 | [1] |

| Molecular Formula | C₈H₇NS | [1] |

| Molar Mass | 149.21 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 44–45 °C (111–113 °F; 317–318 K) | [1] |

| Tautomerism | Exists in tautomeric equilibrium with 2-mercaptoindole. | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of this compound is the thionation of its corresponding oxygen analog, 2-oxindole (indolin-2-one). This reaction is typically achieved using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[2] The causality behind choosing these reagents lies in their ability to efficiently replace a carbonyl oxygen with a sulfur atom.

Experimental Protocol: Thionation of 2-Oxindole

This protocol describes a general procedure for the synthesis of this compound using Lawesson's reagent.

Materials:

-

2-Oxindole

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-oxindole (1 equivalent) in anhydrous toluene.

-

Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5-0.6 equivalents). The stoichiometry is critical; an excess of Lawesson's reagent can lead to side products.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.[3]

-

Characterization: The purified this compound is characterized by its melting point and spectroscopic methods (NMR, IR, MS).

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount in chemical synthesis. The following data provides a reference for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the benzene ring and the methylene protons at the C3 position. The NH proton will also be present, often as a broad singlet. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the aromatic carbons, the methylene carbon, and a distinct downfield signal for the thiocarbonyl carbon (C=S). |

| FT-IR | The IR spectrum is characterized by the absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹) and the presence of a C=S stretching vibration, typically in the range of 1200-1050 cm⁻¹. The N-H stretching vibration will also be observed around 3400 cm⁻¹.[4] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (m/z = 149.03). |

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets. Its derivatives have shown promise in several therapeutic areas.

Inhibition of Melanogenesis

This compound and its analogs have been identified as potent inhibitors of melanogenesis, the process of melanin production.[5] The primary mechanism of action is the inhibition of tyrosinase, the key enzyme in the melanin synthesis pathway.[5]

Mechanism of Action: Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. This compound derivatives can bind to the active site of tyrosinase, thereby inhibiting its catalytic activity and reducing melanin production.[6] This makes them attractive candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders.

Caption: Inhibition of the melanogenesis pathway.

Anticancer Activity

The indolin-2-one core, the oxygen analog of this compound, is a well-established scaffold for the development of kinase inhibitors used in cancer therapy.[7][8] Sunitinib, a multi-kinase inhibitor, is a prominent example.[9] The structural similarity of this compound suggests its potential as a scaffold for novel anticancer agents, particularly as kinase inhibitors.[10] Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime therapeutic targets.[11]

Anti-inflammatory Properties

Indole-based compounds have been investigated for their anti-inflammatory effects. Chronic inflammatory diseases are often driven by the dysregulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12] These pathways control the expression of pro-inflammatory cytokines. The indoline scaffold has been explored for the development of molecules that can modulate these inflammatory signaling cascades.[13]

Caption: Key inflammatory signaling pathways.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with a growing portfolio of biological activities. Its utility as a scaffold in the development of inhibitors of melanogenesis, as well as potential anticancer and anti-inflammatory agents, underscores its importance in modern drug discovery. This guide provides a foundational understanding of its synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.

References

-

Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (URL: [Link])

-

Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. (URL: [Link])

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (URL: [Link])

-

NF-κB and MAPK inflammatory pathways. (URL: [Link])

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (URL: [Link])

-

Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (URL: [Link])

-

The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. (URL: [Link])

-

Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. (URL: [Link])

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. (URL: [Link])

-

Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. (URL: [Link])

-

2-Indolinethione - Wikipedia. (URL: [Link])

-

NF-κB and MAPK pathways in inflammation. (URL: [Link])

-

The NF-κB and MAPK signaling pathways regulate the production and maturation of inflammasome-related proteins in neurons and brain tissue under ischemic conditions. (URL: [Link])

-

NF-κB signaling in inflammation. (URL: [Link])

-

Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. (URL: [Link])

-

A comprehensive review on tyrosinase inhibitors. (URL: [Link])

-

An Updated Review of Tyrosinase Inhibitors. (URL: [Link])

-

A facile protocol for the preparation of 2-carboxylated thieno [2,3- b ] indoles: a de novo access to alkaloid thienodolin. (URL: [Link])

-

Recent advances in the synthesis of thienoindole analogs and their diverse applications. (URL: [Link])

-

In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. (URL: [Link])

-

Photo-pK of this compound. (URL: [Link])

-

NMR STUDIES OF INDOLE. (URL: [Link])

-

Indolines from Oxindoles, Isatins, and Indoxyls. (URL: [Link])

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (URL: [Link])

-

Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene. (URL: [Link])

-

Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors. (URL: [Link])

-

FT-IR spectrum of control indole. (URL: [Link])

-

Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. (URL: [Link])

-

Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (URL: [Link])

-

Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (URL: [Link])

-

Purification and characterization of a novel L-2-amino-Delta2-thiazoline-4-carboxylic acid hydrolase from Pseudomonas sp. strain ON-4a expressed in E. coli. (URL: [Link])

Sources

- 1. 2-Indolinethione - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Indoline-2-thione: A Versatile Precursor for the Synthesis of Natural Products and Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-thione, a sulfur analog of oxindole, has emerged as a highly versatile and reactive building block in synthetic organic chemistry. Its unique electronic properties and multiple reactive sites make it an exceptional precursor for the construction of a diverse array of complex heterocyclic scaffolds, particularly those found in natural products and medicinally relevant compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the total synthesis of natural products, with a focus on the underlying reaction mechanisms and detailed experimental protocols. We will explore its utility in annulation reactions for the construction of fused ring systems, such as thieno[2,3-b]indoles, and its role in the synthesis of other important heterocyclic motifs. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering insights into the strategic application of this powerful synthetic tool.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Consequently, the development of efficient synthetic methodologies to access functionalized indole derivatives is a central theme in modern organic chemistry. This compound, as a readily accessible derivative, offers a unique entry point into this chemical space. Its ambident nucleophilic character, with reactive sites at the nitrogen, sulfur, and the α-carbon (C3), allows for a rich and diverse chemistry.[2][3] This guide will delve into the practical aspects of utilizing this compound as a strategic precursor, providing the necessary technical details for its successful application in the laboratory.

Synthesis of the this compound Core

The most common and practical method for the preparation of this compound involves the thionation of the corresponding oxindole. This transformation can be efficiently achieved using various thionating reagents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most widely employed.[4]

Thionation of Oxindole using Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a mild and effective reagent for the conversion of carbonyl compounds to thiocarbonyls. The reaction with oxindole proceeds under relatively gentle conditions to afford this compound in good yield.

Experimental Protocol: Synthesis of this compound

-

Materials: Oxindole, Lawesson's reagent, anhydrous toluene.

-

Procedure:

-

To a stirred solution of oxindole (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield |

| Oxindole | 1.0 | Toluene | Reflux | 2-4 h | 85-95% |

| Lawesson's Reagent | 0.5 |

Causality Behind Experimental Choices:

-

Anhydrous Toluene: The use of an anhydrous solvent is crucial to prevent the decomposition of Lawesson's reagent and to avoid side reactions.

-

Reflux Temperature: Heating is necessary to provide the activation energy for the thionation reaction.

-

Stoichiometry of Lawesson's Reagent: Half an equivalent of Lawesson's reagent is typically sufficient as it contains two thionating sulfur atoms per molecule.

Diagram of the Synthesis of this compound

Caption: Synthesis of this compound from Oxindole.

The Versatile Reactivity of this compound

The synthetic utility of this compound stems from its ability to act as a versatile nucleophile. The presence of the acidic proton at the C3 position allows for the formation of a key carbanionic intermediate, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3]

Annulation Reactions: Gateway to Fused Heterocycles

One of the most powerful applications of this compound is in annulation reactions, particularly [3+2] and [3+3] cycloadditions, to construct fused heterocyclic systems. These reactions provide a highly efficient means of accessing complex molecular architectures from simple starting materials.

Thieno[2,3-b]indoles are a class of heterocyclic compounds that exhibit a range of biological activities.[2] A straightforward and efficient method for their synthesis involves the base-mediated [3+2] annulation of this compound with various Michael acceptors, such as nitroalkenes.[2][3]

Mechanism of the [3+2] Annulation Reaction

The reaction is initiated by the deprotonation of this compound at the C3 position by a base, generating a nucleophilic carbanion. This is followed by a Michael addition of the carbanion to the electron-deficient alkene. Subsequent intramolecular cyclization and elimination of a suitable leaving group (e.g., nitrite from a nitroalkene) leads to the formation of the aromatic thieno[2,3-b]indole ring system.[2]

Diagram of the [3+2] Annulation Mechanism

Caption: Mechanism of [3+2] Annulation.

Experimental Protocol: Synthesis of a Thieno[2,3-b]indole Derivative

-

Materials: N-substituted this compound, a suitable Michael acceptor (e.g., a Morita-Baylis-Hillman adduct of a nitroalkene), a mild base (e.g., potassium acetate), and a solvent (e.g., acetonitrile).[2][3]

-

Procedure:

-

To a solution of the N-substituted this compound (1.0 eq) and the Michael acceptor (1.0 eq) in acetonitrile, add potassium acetate (1.0 eq).[2][3]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired thieno[2,3-b]indole.

-

| Reactants | Base | Solvent | Temperature | Yield | Reference |

| This compound, Michael Acceptor | KOAc | CH₃CN | Room Temp. | Moderate to Good | [2][3] |

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be fully characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, HRMS). The use of mild reaction conditions and readily available reagents enhances its reliability and reproducibility.

Application in the Total Synthesis of Natural Products

The synthetic versatility of this compound makes it a valuable precursor in the total synthesis of natural products. A notable example is the synthesis of thienodolin , a plant growth-regulating substance isolated from Streptomyces albogriseolus.

Total Synthesis of Thienodolin

The core thieno[2,3-b]indole skeleton of thienodolin can be constructed efficiently using the [3+2] annulation strategy described above. This highlights the power of this compound as a key building block in the convergent synthesis of complex natural products.

Biological Activity of Thienodolin: Thienodolin exhibits interesting plant growth-promoting and -inhibiting activities in rice seedlings, suggesting its potential for applications in agriculture.

Retrosynthetic Analysis of Thienodolin

Caption: Retrosynthesis of Thienodolin.

Other Synthetic Applications

Beyond its use in the synthesis of thieno[2,3-b]indoles, this compound can participate in a range of other transformations, further expanding its synthetic utility.

Synthesis of Spirooxindoles

While the direct use of this compound in the synthesis of spirooxindoles is less common, its oxygen analog, isatin (indoline-2,3-dione), is a widely used precursor for this class of compounds.[5][6] However, the reactivity of the C3 position of this compound suggests its potential for the construction of sulfur-containing spirocyclic systems, an area ripe for further exploration.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and powerful precursor in the synthesis of complex heterocyclic molecules, particularly those with relevance to natural products and medicinal chemistry. Its ready accessibility and diverse reactivity, especially in annulation reactions, provide a robust platform for the construction of fused indole systems. The successful application of this compound in the total synthesis of thienodolin serves as a testament to its strategic importance.

For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of this compound opens up new avenues for the design and synthesis of novel bioactive compounds. Future research in this area will likely focus on the development of new, asymmetric transformations involving this compound, expanding its application to the enantioselective synthesis of a broader range of natural products and their analogs. Furthermore, the exploration of its reactivity with a wider array of electrophiles will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique biological properties.

References

-

Shaikh, A.; Ganie, S. A.; Singh, S.; Das, P. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules2021 , 26(18), 5643. [Link]

-

El-Nassag, M. A.; El-Gohary, N. S.; El-Sayed, M. A. A.; El-Gazzar, A. B. A. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules2022 , 27(1), 1. [Link]

-

Hong, S.; Lee, J.; Kim, S.; Kim, S.; Park, S. B. Dragmacidin G, a Bioactive Bis-Indole Alkaloid from a Deep-Water Sponge of the Genus Spongosorites. Mar. Drugs2017 , 15(1), 19. [Link]

-

Garg, N. K.; Sarpong, R.; Stoltz, B. M. The First Total Synthesis of Dragmacidin D. J. Am. Chem. Soc.2002 , 124(44), 13179–13184. [Link]

-

Kawasaki, T.; Nakanishi, A.; Samejima, T.; Ishiuchi, K.; Ohno, K.; Sakamoto, M. First Total Synthesis of Hinckdentine A. Org. Lett.2009 , 11(1), 197–199. [Link]

-

Li, J.-L.; Zhao, Q.; Gou, C.; Li, Q.-Z.; Leng, H.-J.; Huang, Q.-W.; Liu, Y. Construction of Indole-Fused Heterocycles Starting from 2-Thioxoindolines, Iminoindolines, and Their Derivatives. Adv. Synth. Catal.2020 , 362(12), 2416–2445. [Link]

-

Szabó, D.; Pál, A.; Forgács, A.; Mucsi, Z.; Mátyus, P.; Halász, J.; Holczbauer, T.; Czugler, M.; Kupai, J.; Huszthy, P.; et al. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules2022 , 27(13), 4229. [Link]

-

Koh, S.-K.; Lee, S.-H.; Shin, J.; Lee, H.-S.; Lee, C.-O.; Oh, K.-B.; Shin, J. Dragmacidin, a new cytotoxic bis(indole) alkaloid from a deep water marine sponge, Dragmacidon sp. J. Org. Chem.1999 , 64(25), 9425–9428. [Link]

-

Mane, V. V.; Baiju, T. V.; Namboothiri, I. N. N. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega2018 , 3(12), 17617–17628. [Link]

-

Mane, V. V.; Baiju, T. V.; Namboothiri, I. N. N. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega2018 , 3(12), 17617–17628. [Link]

- Zhang, D.-W.; Song, Y.-L.; Ma, Z.-J.; Zhang, J.-W. Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chem. Commun.2017, 53(83), 11362–11378.

-

Kim, H.; Lee, J.; Lee, J. H.; Lee, H. S.; Kim, E.; Lee, J. Total Synthesis of Hinckdentine A. Org. Lett.2021 , 23(6), 2169–2173. [Link]

-

Jia, S.-K.; Wang, T.; Shi, J.-W.; Cui, D.-D. Scope of the indoline-2-thiones. Reaction conditions: all reactions... ResearchGate2021 . [Link]

-

Ruan, Z.; Wang, M.; Yang, C.; Zhu, L.; Su, Z.; Hong, R. Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination. JACS Au2022 , 2(5), 1113–1122. [Link]

-

Mehta, G.; Kumara, S. K. P.; Islam, K. Stitching ynones with indolin-2-thiones: an eco-friendly reaction cascade towards functionalized thiopyrano[2,3-b]indoles and their inceptive optoelectronic profiling. Org. Biomol. Chem.2018 , 16(3), 395–400. [Link]

-

Gholampour, N.; Ghorbani-Choghamarani, A.; Norouzi, M. Synthesis of spiroquinoline-indoline-dione (Spirooxindole) derivatives... ResearchGate2017 . [Link]

-

Morris, S. A.; Anderson, R. J. Total Synthesis of (.+-.)-Dragmacidin: A Cytotoxic Bis(indole)alkaloid of Marine Origin. J. Org. Chem.1990 , 55(26), 6545–6547. [Link]

-

Garg, N. K.; Caspi, D. D.; Stoltz, B. M. The total synthesis of (+)-dragmacidin F. J. Am. Chem. Soc.2004 , 126(31), 9552–9553. [Link]

-

Kawasaki, T.; Nakanishi, A.; Samejima, T.; Ishiuchi, K.; Ohno, K.; Sakamoto, M. First Total Synthesis of Hinckdentine A. ResearchGate2008 . [Link]

-

Wang, X.; Masson, G.; Zhu, J. Stereoselective synthesis and applications of spirocyclic oxindoles. Org. Chem. Front.2021 , 8(4), 814–849. [Link]

-

Garg, N. K.; Caspi, D. D.; Stoltz, B. M. The Total Synthesis of (+)-Dragmacidin F. CaltechAUTHORS2004 . [Link]

-

Wang, F.-P.; Chen, Q.; Liu, X.-Y. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities. RSC Adv.2018 , 8(49), 27888–27906. [Link]

-

Crossley, S. W. M.; Bar, R. S.; Movassaghi, M. Rapid Access to 2,2-Disubstituted Indolines via Dearomative Indolic-Claisen Rearrangement: Concise, Enantioselective Total Synthesis of (+)-Hinckdentine A. J. Am. Chem. Soc.2023 , 145(26), 14388–14394. [Link]

-

Zhang, F.; Wang, B.; Prasad, P.; Capon, R. J.; Jia, Y. Asymmetric total synthesis of (+)-dragmacidin D reveals unexpected stereocomplexity. Org. Lett.2015 , 17(6), 1529–1532. [Link]

-

2-Indolinethione. Wikipedia. [Link]

-

Garg, N. K.; Sarpong, R.; Stoltz, B. M. The First Total Synthesis of Dragmacidin D. CaltechAUTHORS2002 . [Link]

-

Mane, V. V.; Baiju, T. V.; Namboothiri, I. N. N. Synthesis of Thienoindoles (6a−l) from Indoline- 2-thione 1a and Various Aryl-Substituted RC Adducts 5 a. ResearchGate2018 . [Link]

-

de la Fuente-Salcido, N. M.; Castañeda-Ramírez, L. P.; García-Gutiérrez, K.; Bideshi, D. K.; Salcedo-Hernández, R. Antibacterial activity of thionin Thi2.1 from Arabidopsis thaliana expressed by bovine endothelial cells against Staphylococcus aureus isolates from bovine mastitis. Appl. Microbiol. Biotechnol.2008 , 78(6), 991–999. [Link]

-

Mondal, A.; Gandhi, A.; Fimognari, C.; Atanasov, A. G.; Bishayee, A. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Cancers2019 , 11(4), 487. [Link]

-

Cushnie, T. P. T.; Lamb, A. J. Antimicrobial activity of flavonoids. Int. J. Antimicrob. Agents2005 , 26(5), 343–356. [Link]

-

Farhadi, F.; Khameneh, B.; Iranshahi, M.; Iranshahy, M. Antimicrobial Activities and Mode of Flavonoid Actions. Biointerface Res. Appl. Chem.2019 , 9(2), 3892–3898. [Link]

-

Wang, S.; Yao, J.; Zhou, B.; Yang, J.; Li, Y.; Li, Y.; Wang, Y.; Liu, S.; Wang, J. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli. Front. Microbiol.2022 , 13, 951401. [Link]

-

Li, H.; Zhao, L.; Li, K.; Guo, Z.; Li, Y.; Zhang, Y.; Wang, J.; Wang, Y. The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes. Infect. Drug Resist.2020 , 13, 2623–2634. [Link]

Sources

- 1. Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Indolinethione - Wikipedia [en.wikipedia.org]

- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold | MDPI [mdpi.com]

- 6. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of N-substituted Indoline-2-thiones

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted indoline-2-thiones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][2] Understanding their three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships. This guide provides a comprehensive overview of the methodologies used to determine the crystal structure of these compounds, from synthesis and crystallization to single-crystal X-ray diffraction analysis. It further delves into the interpretation of the resulting structural data, with a particular focus on the influence of N-substituents on molecular conformation and intermolecular interactions within the crystal lattice.

Introduction: The Significance of Indoline-2-thiones in Drug Discovery

The indoline-2-thione scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of pharmacological properties, including antibacterial and protein kinase inhibitory activities.[1][3][4] The biological function of these molecules is intrinsically linked to their three-dimensional shape and the way they interact with their biological targets. Therefore, a detailed knowledge of their crystal structure is a critical component in the drug discovery and development process.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the precise arrangement of atoms in a crystalline solid.[5][6] This method provides invaluable information on bond lengths, bond angles, and the overall molecular geometry, which in turn dictates the molecule's shape and electronic properties.[5][7] For N-substituted indoline-2-thiones, SC-XRD allows researchers to understand how different substituents on the nitrogen atom influence the planarity of the indoline ring system, the orientation of the thione group, and the nature of non-covalent interactions that govern crystal packing.

Synthesis and Crystallization of N-substituted Indoline-2-thiones

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

General Synthesis Strategies

N-substituted indoline-2-thiones can be synthesized through various established organic chemistry routes. A common approach involves the reaction of an appropriate N-substituted indoline with a sulfurating agent.[8][9] Another method involves the construction of the this compound ring system from acyclic precursors.[10] The choice of synthetic route often depends on the desired N-substituent and the commercial availability of starting materials.

Protocol 1: A Representative Synthesis of an N-substituted this compound

This protocol outlines a general procedure for the synthesis of an N-benzylthis compound.

Materials:

-

N-benzylindoline

-

Lawesson's reagent

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylindoline in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzylthis compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Crystallization is a process of purification where molecules self-assemble from a solution into a highly ordered three-dimensional lattice.[11][12] The quality of the resulting crystals is paramount for a successful diffraction experiment.[5][13]

Key Principles of Crystallization:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12][14]

-

Supersaturation: Crystallization is induced by creating a supersaturated solution, from which the compound precipitates in a slow and controlled manner.[12]

-

Nucleation and Growth: Crystal formation begins with nucleation, the formation of a small, stable aggregate of molecules, followed by crystal growth as more molecules deposit onto the nucleus.[15]

Common Crystallization Techniques:

-

Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[12][15]

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container that contains a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the compound. Slow diffusion of the precipitant vapor into the compound's solution leads to crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[16] Diffusion at the interface of the two solvents can induce crystallization.

Protocol 2: Crystallization of an N-substituted this compound by Slow Evaporation

Materials:

-

Purified N-substituted this compound

-

A selection of high-purity solvents (e.g., dichloromethane, chloroform, ethyl acetate, hexane)

-

Small, clean glass vials

Procedure:

-

In a small vial, dissolve a small amount of the purified N-substituted this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Ensure the compound is fully dissolved. If necessary, gently warm the solution.

-

Loosely cap the vial or cover it with perforated parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Monitor the vial periodically for the formation of single crystals.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6][13]

The Principles of X-ray Diffraction

X-ray diffraction is based on the principle that crystals, with their regularly repeating arrangement of atoms, can act as a three-dimensional diffraction grating for X-rays.[7] When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms.[5] Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.[5][7]

The relationship between the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ) is described by Bragg's Law:

nλ = 2d sin(θ)

By measuring the angles and intensities of the diffracted X-ray beams, it is possible to reconstruct the three-dimensional arrangement of atoms within the crystal.[5]

The Experimental Workflow

The process of determining a crystal structure using SC-XRD involves several key steps:

Diagram 1: Single-Crystal X-ray Diffraction Workflow

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

-

Crystal Selection and Mounting: A high-quality single crystal, free of cracks and other defects, is selected under a microscope and mounted on a goniometer head.[5]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[5]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are then determined using computational methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters.

-

Structure Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters, such as bond lengths and angles, are then analyzed, and the intermolecular interactions are identified.

Analysis of the Crystal Structure of N-substituted Indoline-2-thiones

The final output of a successful SC-XRD experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal. Analysis of this data provides profound insights into the structure and properties of N-substituted indoline-2-thiones.

Molecular Geometry and Conformation

The N-substituent can have a significant impact on the geometry of the this compound core. Key parameters to analyze include:

-

Planarity of the Indoline Ring: The degree of planarity of the fused bicyclic system.

-

Bond Lengths and Angles: Comparison of experimentally determined bond lengths and angles with standard values can reveal electronic effects of the N-substituent.

-

Torsion Angles: These describe the conformation of flexible parts of the molecule, such as the orientation of the N-substituent relative to the indoline ring.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of N-substituted indoline-2-thiones are held together by a network of non-covalent interactions. The nature and strength of these interactions are dictated by the N-substituent and determine the overall crystal packing. Common interactions include:

-

Hydrogen Bonds: While the indoline nitrogen is substituted, other parts of the molecule or co-crystallized solvent molecules may participate in hydrogen bonding.

-

π-π Stacking: The aromatic rings of the indoline core can stack on top of each other, contributing to the stability of the crystal lattice. The nature of the N-substituent can influence the geometry of this stacking.

-

C-H···π Interactions: Weak hydrogen bonds between C-H groups and the π-system of the aromatic rings are often observed.[17]

-

van der Waals Forces: These ubiquitous, non-specific interactions contribute to the overall cohesive energy of the crystal.

Diagram 2: Key Intermolecular Interactions

Sources

- 1. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3,3-disubstituted indoline-2-thiones catalysed by an N-heterocyclic carbene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 16. unifr.ch [unifr.ch]

- 17. Different N—H⋯π interactions in two indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Ambident Reactivity of Indoline-2-thione: A Guide to its Application as a Binucleophilic Synthon

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract